molecular formula C16H18N6O3 B2656098 N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺 CAS No. 1904303-90-7

N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺

货号 B2656098
CAS 编号: 1904303-90-7
分子量: 342.359
InChI 键: HBTSIGVCAUHJGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .

科学研究应用

合成与表征

具有复杂结构的化合物,包括类似于 N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺的化合物,通常是合成和分析表征研究的主题。例如,McLaughlin 等人(2016 年)讨论了研究化学品的异构体的合成、表征和区分,强调了正确识别和研究化学品中错误标记的可能性 McLaughlin 等人,2016 年

抗菌和抗结核活性

一些研究重点关注带有吡唑、恶二唑或异恶唑部分的新型化合物的合成,并评估它们的抗菌和抗结核活性。例如,新型吡唑整合的 1,3,4-恶二唑对各种细菌和真菌菌株表现出有效的抗菌活性 Ningaiah 等人,2014 年。同样,Nayak 等人(2016 年)合成了新的酰胺衍生物,对结核分枝杆菌表现出显着的抗结核活性 Nayak 等人,2016 年

杀虫活性

Liu 等人(2017 年)设计并合成了含有 1,2,4-恶二唑环的邻氨基苯甲酰二胺类似物,显示出很高的杀虫活性。这项研究表明此类化合物在开发新型杀虫剂中的潜在用途 Liu 等人,2017 年

抗癌和抗 5-脂氧合酶剂

与所讨论化合物结构相似的化合物已被合成并评估其潜在的抗癌和抗 5-脂氧合酶活性,表明在开发新型治疗剂中发挥作用 Rahmouni 等人,2016 年

作用机制

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors .

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

属性

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-8-14(9(2)22(3)19-8)16(23)17-7-13-18-15(21-25-13)11-6-12(24-20-11)10-4-5-10/h6,10H,4-5,7H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTSIGVCAUHJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。